3,6-Dibromopyrazine-2-carbonitrile

Descripción general

Descripción

3,6-Dibromopyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C5HBr2N3 and its molecular weight is 262.89 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of 3,6-Dibromopyrazine-2-carbonitrile is the molecular structure of organic solar cells (OSCs). It acts as a solid additive to optimize the performance of OSCs .

Mode of Action

this compound modulates the intermolecular interactions and improves the molecular packing within OSCs . This modulation and improvement are beneficial for charge generation, transport, and collection .

Biochemical Pathways

The compound affects the biochemical pathways involved in the power conversion efficiencies (PCEs) of OSCs . By enhancing the PCEs, this compound contributes to the overall performance of OSCs .

Result of Action

As a result of its action, a 19.67% PCE is achieved in the PTQ10/m-BTP-PhC6 binary devices, ranking amongst the highest values for OSCs . This demonstrates the significant molecular and cellular effects of this compound’s action .

Análisis Bioquímico

Biochemical Properties

3,6-Dibromopyrazine-2-carbonitrile plays a significant role in biochemical reactions due to its electron-deficient nature. It interacts with various enzymes, proteins, and other biomolecules, modulating their activity. For instance, it has been found to interact with cytochrome P450 enzymes, influencing their catalytic activity . The compound’s ability to modulate intermolecular interactions and improve molecular packing is beneficial for charge generation, transport, and collection in organic solar cells .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, the compound can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s electron-deficient nature allows it to form strong interactions with electron-rich biomolecules, leading to enzyme inhibition or activation . For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its degradation products can have different biochemical activities . Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic flux .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity . At high doses, it can induce toxic effects, including oxidative stress, apoptosis, and organ damage . Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at higher concentrations .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . The compound’s interactions with cytochrome P450 enzymes also play a crucial role in its metabolism and detoxification .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s electron-deficient nature allows it to form strong interactions with specific transporters, facilitating its uptake and distribution . Additionally, this compound can accumulate in certain cellular compartments, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its biochemical effects . For instance, it can localize to the mitochondria, where it affects oxidative phosphorylation and energy metabolism . Additionally, this compound can interact with nuclear proteins, influencing gene expression and chromatin structure .

Actividad Biológica

3,6-Dibromopyrazine-2-carbonitrile is a heterocyclic compound that has garnered attention in various fields due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

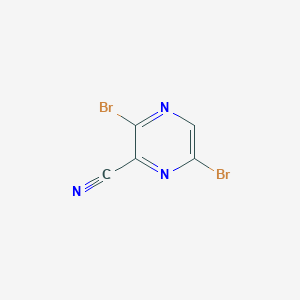

This compound has the following chemical structure:

- Molecular Formula : CHBrN

- Molecular Weight : 220.89 g/mol

The presence of bromine atoms at positions 3 and 6 of the pyrazine ring enhances its reactivity and potential interactions with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which may play a role in various metabolic pathways. Such inhibition can lead to therapeutic effects in diseases where these enzymes are overactive or dysfunctional.

- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens. Its mechanism may involve disruption of microbial cell wall synthesis or interference with metabolic processes.

- Anticancer Activity : Research has shown that this compound may inhibit the growth of certain cancer cell lines by inducing apoptosis or cell cycle arrest.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of this compound, researchers treated human breast cancer cells (MCF-7) with varying concentrations of the compound. The results indicated a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher concentrations. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers.

- Results :

- IC50 value determined at 15 µM.

- Apoptosis was confirmed through annexin V staining.

Table 2: Anticancer Activity Results

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 5 | 85 | 15 |

| 10 | 60 | 30 |

| 15 | 30 | 60 |

Aplicaciones Científicas De Investigación

Organic Electronics

CNPz is utilized as a building block in the development of organic semiconductors and photovoltaic materials. Its electron-deficient nature enhances charge transport properties, which is critical for improving the efficiency of organic solar cells (OSCs) and thermoelectric devices.

Case Study:

- A study demonstrated that incorporating CNPz into n-type polymer semiconductors significantly improved their electrical conductivity and power factors, achieving values of up to for doped polymers .

| Property | Value |

|---|---|

| Electrical Conductivity | 25.3 S cm |

| Power Factor | 41.4 μW m K |

Biological Applications

CNPz has been investigated for its potential as a precursor in synthesizing biologically active compounds. Its ability to modulate intermolecular interactions makes it a candidate for drug discovery and development.

Research Insights:

- The compound has shown promise in influencing cellular pathways and gene expression, which could lead to novel therapeutic agents targeting specific diseases .

Material Science

In material science, CNPz is explored for its role in producing advanced materials such as polymers and electronic components. Its unique properties allow for the enhancement of material performance in various applications.

Applications Include:

Propiedades

IUPAC Name |

3,6-dibromopyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBr2N3/c6-4-2-9-5(7)3(1-8)10-4/h2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOAUGAJRAONOHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)Br)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBr2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00743849 | |

| Record name | 3,6-Dibromopyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1351238-11-3 | |

| Record name | 3,6-Dibromopyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 3,6-Dibromopyrazine-2-carbonitrile considered a promising building block for n-type organic semiconductors?

A1: this compound (and its derivative, 3,6-Dibromopyrazine-2,5-dicarbonitrile) exhibits several characteristics beneficial for n-type organic semiconductor development:

- Strong electron deficiency: The cyano groups (-CN) attached to the pyrazine ring enhance electron deficiency, making it suitable for electron transport. []

- Simple structure and facile synthesis: It can be synthesized in a few steps from readily available starting materials, contributing to cost-effectiveness. []

- Deep LUMO levels: Polymers incorporating this building block possess deep-lying lowest unoccupied molecular orbital (LUMO) energy levels, facilitating electron injection and transport, crucial for n-type performance in OTFTs and OTEs. []

Q2: How does the incorporation of this compound impact the performance of organic thermoelectric materials?

A2: When incorporated into polymers like P(DPP-CNPz) and P(DPP-DCNPz), this compound significantly enhances n-type electrical conductivity and power factors. This is attributed to the enhanced electron deficiency and deep LUMO levels, leading to efficient electron transport within the material. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.